2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
The compound is a complex organic molecule that contains a piperidine ring and a pyridine ring, both of which are common structures in organic chemistry. The molecule also contains a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Scientific Research Applications
Synthesis and Crystallographic Studies
- Molecular Structure and Conformational Analysis : The compound's synthesis involves a three-step substitution reaction. Its structure is confirmed through various techniques including FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides insight into its molecular structure, which is further validated through density functional theory (DFT) studies. These investigations reveal the compound's molecular electrostatic potential and some of its physicochemical properties (Huang et al., 2021).
Molecular Orbitals and Reactivity
- Molecular Orbital Analysis : A comparison of the compound with its regioisomer shows structural differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group. Ab initio calculations of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) demonstrate different distributions corresponding to observed differences in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Applications in Organic Syntheses
- Intermediate in Organic Synthesis : This compound serves as an intermediate in various organic syntheses, such as the preparation of benzyl oximes and pyridyl amines. Its utility in catalytic enantioselective processes and in the synthesis of chiral compounds is noteworthy. This includes its role in borane reduction and asymmetric reduction processes (Huang et al., 2011).
Chemical Reactivity and Derivative Formation
- Formation of Derivatives : The compound is involved in the creation of pharmaceutically relevant derivatives, such as pyrazol-5-yl-pyridines, through reactions with acetylene and other cross-coupling processes. These derivatives have potential pharmaceutical applications (Sagitova et al., 2019).
Role in Therapeutic Research
- Therapeutic Compound Synthesis : Its derivatives have been tested for various therapeutic applications, such as antinociceptive (analgesic) properties. This includes the synthesis of compounds with potential analgesic effects (Rádl et al., 1999).
properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(19-12-13)21-14-8-10-20(5)11-9-14/h6-7,12,14H,8-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDXVPALBXDQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726163 | |
Record name | 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylpiperidin-4-YL)oxy]-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
CAS RN |
1015242-42-8 | |
Record name | 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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